Cefetamet pivoxyl
Overview
Description
Cefetamet pivoxil is a member of 1,3-thiazoles, an oxime O-ether, a member of cephams, and a pivaloyloxymethyl ester . It is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity . After oral administration of cefetamet pivoxil, the ester bond is cleaved, releasing active cefetamet .
Synthesis Analysis
Cefetamet pivoxil is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both .
Molecular Structure Analysis
The molecular formula of Cefetamet pivoxil is C20H25N5O7S2 . Its molecular weight is 511.6 g/mol . The IUPAC name is 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .
Chemical Reactions Analysis
Cefetamet pivoxil has high in vitro activity against both gram-positive and gram-negative bacteria that cause a number of respiratory tract and urinary tract infections . These include penicillin-sensitive Streptococcus pneumoniae, Streptococcus spp, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Proteus spp., Klebsiella spp. and Neisseria gonorrhoeae .
Physical And Chemical Properties Analysis
Cefetamet pivoxil is a member of 1,3-thiazoles, an oxime O-ether, a member of cephams, and a pivaloyloxymethyl ester . Its molecular weight is 511.6 g/mol .
Scientific Research Applications
1. Pharmacokinetics and Quantification in Human Plasma
Cefetamet pivoxyl, administered as a prodrug, is hydrolyzed by esterase following absorption. Noh, Kim, and Kang (2011) developed a method using mass spectrometry for quantifying cefetamet in human plasma, crucial for understanding its pharmacokinetics and therapeutic monitoring (Noh, Kim, & Kang, 2011).
2. Antibacterial Activity
The in vitro activity of cefetamet pivoxyl against various Gram-positive and Gram-negative pathogens was studied by Cullmann and Then (1991). They found cefetamet to be highly active against pathogens such as β-haemolytic streptococci, Streptococcus pneumoniae, and Haemophilus influenzae, among others (Cullmann & Then, 1991).
3. Efficacy in Respiratory Tract Infections
A study by Badyal et al. (2003) demonstrated the efficacy of cefetamet pivoxyl in treating lower respiratory tract infections, showing a decrease in clinical signs and symptoms with good tolerance in patients (Badyal et al., 2003).
4. Comparative Pharmacokinetics
Stoeckel (1991) discussed the pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil, highlighting its renal clearance and steady-state volume of distribution, which correlates with its efficacy in treating infections (Stoeckel, 1991).
5. In Vitro Activity and Stability
Mittermayer (1986) reported on the in vitro activity of cefetamet pivoxyl, comparing it with other oral cephalosporins and noting its enhanced activity against specific bacteria groups, particularly gram-negative organisms (Mittermayer, 1986).
6. Clinical Review and Therapeutic Use
Bryson and Brogden (1993) reviewed the clinical use of cefetamet pivoxyl, its pharmacokinetic properties, and therapeutic applications, particularly in respiratory tract and urinary tract infections (Bryson & Brogden, 1993).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-XUKDPADISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110016 | |
Record name | Cefetamet pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefetamet pivoxil | |
CAS RN |
65243-33-6 | |
Record name | Cefetamet pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65243-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefetamet pivaloyloxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065243336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefetamet pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFETAMET PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XA85N260 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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